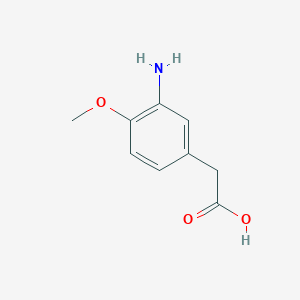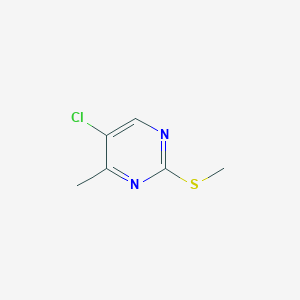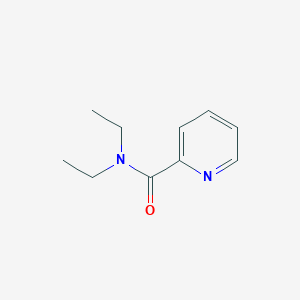
N,N-diethylpyridine-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-diethylpyridine-2-carboxamide and its related compounds has been reported in various studies . For instance, one study reported the synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide through ring lithiation using 2.2 equivalents of lithium diisopropylamide (LDA) in THF .Molecular Structure Analysis
The molecular structure of N,N-diethylpyridine-2-carboxamide is characterized by the presence of a pyridine ring and a carboxamide group . The compound also contains a diethylamino group attached to the pyridine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- N,N-diethylpyridine-2-carboxamide, a type of nicotinic acid diethylamide, is used in synthesizing mixed-ligand Cobalt(II) and Nickel(II) complexes. These complexes have been studied for their chemical properties and crystal structure using X-ray diffraction analyses and IR spectroscopy. The molecular structures of these complexes show they crystallize in the triclinic system and have a distorted octahedral coordination polyhedron of metal atoms (Cherkasova et al., 2020).
Antitumor Activity
- Research has explored the interaction of acridine antitumor agents with DNA. Studies using absorbance spectroscopy have examined the thermodynamic properties of the interaction of experimental antitumor agents with nucleic acids. These include derivatives of N,N-diethylpyridine-2-carboxamide, showing the influence of their electrostatic properties on binding energies and their effects on enthalpy and entropy contributions (Crenshaw et al., 1995).
Pharmaceutical Applications
- N,N-diethylpyridine-2-carboxamide derivatives are investigated in pharmaceutical research for their potential as anti-inflammatory and analgesic agents. Studies have shown that these compounds have potent activities in these areas and are devoid of acute gastrolesivity, indicating their potential therapeutic value (Grossi et al., 2005).
Applications in Kinase Inhibitors
- Research has identified substituted N,N-diethylpyridine-2-carboxamides as potent and selective inhibitors of kinase enzymes. This discovery is significant in the development of new antiproliferative agents against both hematological and solid tumor cell lines (Lombardo et al., 2004).
Crystallographic Studies
- Crystallographic studies have been conducted on derivatives of N,N-diethylpyridine-2-carboxamide to understand their interactions with DNA. These studies are crucial in elucidating the molecular basis of their potential as anti-cancer agents and their interactions with genetic material (Hudson et al., 1987).
Catalytic Applications
- In organic chemistry, derivatives of N,N-diethylpyridine-2-carboxamide have been used in catalytic processes like the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives. These catalytic processes are essential in the synthesis of various organic compounds (Chen et al., 2011).
Wirkmechanismus
Target of Action
N,N-Diethylpicolinamide, also known as N,N-diethylpyridine-2-carboxamide, primarily targets the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein involved in the regulation of phospholipid metabolism and is essential for fungal viability .
Mode of Action
N,N-Diethylpicolinamide interacts with its target, the Sec14 protein, by binding into the Qi-site in the bc1 complex . The detailed binding mode of n,n-diethylpicolinamide remains unknown . The compound’s interaction with Sec14 results in the selective inhibition of fungal Sec14 lipid-transfer proteins .
Biochemical Pathways
The interaction of N,N-Diethylpicolinamide with Sec14 affects the lipid-transfer process, which is a crucial part of the phospholipid metabolism pathway . This interaction disrupts the normal functioning of the pathway, leading to downstream effects that inhibit fungal growth .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.85, indicating moderate lipophilicity, which can impact its distribution and bioavailability .
Result of Action
The molecular and cellular effects of N,N-Diethylpicolinamide’s action primarily involve the inhibition of the fungal lipid-transfer protein Sec14 . This inhibition disrupts phospholipid metabolism, leading to an antifungal effect .
Eigenschaften
IUPAC Name |
N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYAWQPQKVMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylpicolinamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


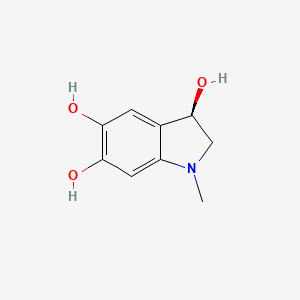
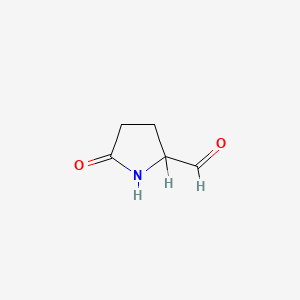
![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)

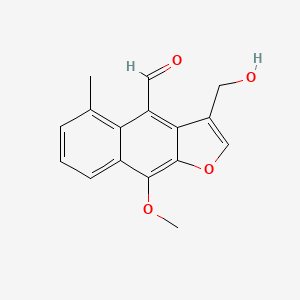

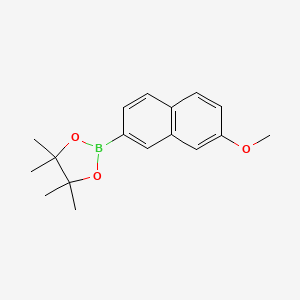

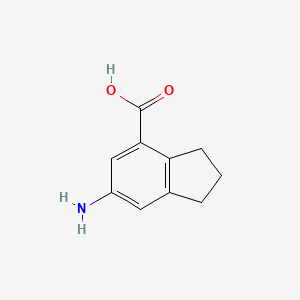
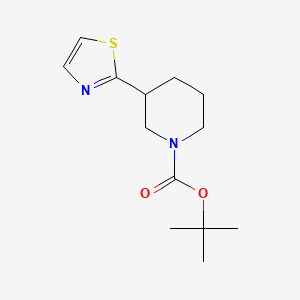
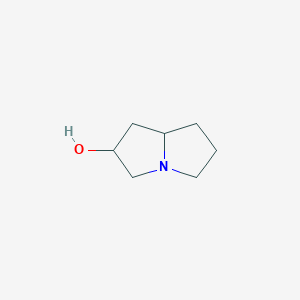
![(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3329770.png)
